Einecs 301-889-0
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory inventory of chemicals marketed in the EU between January 1, 1971, and September 18, 1981. EINECS entries typically include identifiers (e.g., CAS number), nomenclature, and regulatory status, but comprehensive data often requires access to specialized databases like the European Chemicals Agency (ECHA) or PubChem .
While the exact identity of EINECS 301-889-0 remains unclear from the evidence, analogous entries (e.g., fluorinated quaternary ammonium salts in ) suggest it may belong to a class of industrially relevant compounds with applications in surfactants, coatings, or specialty chemicals. Regulatory listings in EINECS imply that the compound has undergone basic hazard assessments under historical EU frameworks .
Properties
CAS No. |
94086-98-3 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
cyclohexanamine;octanoic acid |
InChI |
InChI=1S/C8H16O2.C6H13N/c1-2-3-4-5-6-7-8(9)10;7-6-4-2-1-3-5-6/h2-7H2,1H3,(H,9,10);6H,1-5,7H2 |
InChI Key |
JGHUVSBRTUITHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.C1CCC(CC1)N |
Related CAS |
94086-98-3 |
Origin of Product |
United States |
Preparation Methods
The preparation of octanoic acid, compound with cyclohexylamine (1:1), involves the reaction of octanoic acid with cyclohexylamine in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Octanoic acid, compound with cyclohexylamine (1:1), can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Octanoic acid, compound with cyclohexylamine (1:1), has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of octanoic acid, compound with cyclohexylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies on its mechanism of action can provide insights into its biological and therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Similarity
Similarity assessments for EINECS compounds often rely on computational methods, such as the Tanimoto index applied to PubChem 2D fingerprints, to identify analogs with ≥70% structural overlap . For EINECS 301-889-0, hypothetical analogs might include:
Key Findings :
- Fluorinated compounds (e.g., EINECS 247-123-6) share persistence and bioaccumulation risks, making them relevant for comparative toxicity studies .
- Nitroglycerin (EINECS 200-235-8), though structurally distinct, exemplifies how regulatory status (e.g., explosive properties) informs hazard classification .
Toxicological and Regulatory Read-Across
and highlight the use of Read-Across Structure Activity Relationships (RASAR) to predict hazards for unlabeled EINECS compounds using labeled analogs. For instance:
- A 1,387-chemical labeled set (REACH Annex VI) covered 33,000 EINECS compounds via structural similarity, reducing the need for individual testing .
- Network analysis (Figure 7 in ) demonstrates clustering of EINECS compounds around labeled analogs, enabling efficient risk assessment .
Data Limitations and Methodological Considerations
- Structural ambiguity : Without explicit data for this compound, comparisons rely on proxy compounds and computational models.
- Data quality : Experimental reproducibility requires detailed reporting of methods, reagents, and units per IUPAC guidelines .
- Regulatory alignment : EINECS entries must adhere to harmonized classification under CLP (Classification, Labelling, and Packaging) regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
